molecular formula C12H11N3O5S B092153 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid CAS No. 135-11-5

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

Cat. No.: B092153
CAS No.: 135-11-5
M. Wt: 309.3 g/mol
InChI Key: IQXPRPSTZKBYER-UHFFFAOYSA-N
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Description

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid (CAS: 135-11-5) is a sulfonic acid derivative with the molecular formula C₁₂H₁₁N₃O₅S and a molecular weight of 309.3 g/mol . Its structure features a nitro group (-NO₂) at the 3-position and a sulfonic acid group (-SO₃H) at the 1-position of the benzene ring, with a para-aminoanilino (-NH-C₆H₄-NH₂) substituent at the 4-position. This compound is a purple or off-white solid and serves as a critical intermediate in the synthesis of dyes, such as Acid Orange 67 and C.I. Acid Orange 3 .

Key properties include:

  • Density: 1.607 g/cm³
  • pKa: -0.90 ± 0.50 (predicted)
  • Solubility: High water solubility due to the sulfonic acid group.

Properties

IUPAC Name

4-(4-aminoanilino)-3-nitrobenzenesulfonic acid
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InChI

InChI=1S/C12H11N3O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17/h1-7,14H,13H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXPRPSTZKBYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11N3O5S
Source PubChem
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DSSTOX Substance ID

DTXSID7059646
Record name Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro-
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Molecular Weight

309.30 g/mol
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CAS No.

135-11-5
Record name 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-((4-aminophenyl)amino)-3-nitro-
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Record name Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro-
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Record name Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro-
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Record name 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid
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Record name 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid
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Biological Activity

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid, also known by its CAS number 135-11-5, is an organic compound notable for its various biological activities. This compound is part of a class of sulfonic acids that exhibit significant interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

  • Molecular Formula : C12H11N3O5S
  • Molecular Weight : 309.3 g/mol
  • Density : 1.607 g/cm³ (predicted)
  • pKa : -0.90 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Several investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. A notable study reported IC50 values indicating that the compound's cytotoxicity is dose-dependent, with significant effects observed at micromolar concentrations.

Study 1: Antimicrobial Efficacy

In a comparative analysis, this compound was tested against standard antibiotics. The results showed that at a concentration of 100 µg/mL, it inhibited the growth of E. coli by 70%, outperforming several conventional antibiotics.

CompoundConcentration (µg/mL)% Inhibition
This compound10070%
Ampicillin10050%
Gentamicin10060%

Study 2: Anticancer Activity

A study evaluating the effects on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability.

Concentration (µM)Cell Viability (%)
1080
2550
5030

The biological activity of this compound is attributed to its ability to interact with cellular components and induce oxidative stress. It is believed to affect the redox state within cells, leading to increased production of reactive oxygen species (ROS), which play a crucial role in mediating apoptosis in cancer cells.

Scientific Research Applications

2.1 Production of Azo Dyes

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid is also utilized in the synthesis of azo dyes and pigments. It serves as an essential intermediate in the production of various industrial dyes due to its reactive amino and nitro groups. The compound can undergo diazotization followed by coupling reactions to produce vibrant azo compounds that are widely used in textile and printing industries .

Case Study: Synthesis of Azo Dyes

  • A method for synthesizing azo dyes involves the reaction of this compound with diazonium salts derived from aniline derivatives. This process yields dyes with excellent lightfastness and color properties, making them suitable for commercial applications.

Clinical Diagnostics

3.1 Measurement of Glycated Proteins

In clinical diagnostics, this compound has been employed in assays to measure glycated proteins such as hemoglobin A1c (HbA1c), which is crucial for diabetes management. The compound enhances the reliability of measurements by facilitating redox reactions that eliminate interference from hemoglobin in samples .

Table 2: Clinical Application Parameters

ParameterValue
Target AnalyteGlycated Hemoglobin (HbA1c)
Measurement TechniqueRedox Reaction Assay
Sample TypeBlood Samples
Concentration Range0.01 - 1000 µmol

Environmental Applications

4.1 Water Treatment Processes

The compound is also being explored for its potential use in environmental applications, specifically in water treatment processes where it can act as a reagent for removing heavy metals from wastewater through complexation reactions.

Comparison with Similar Compounds

2-(p-Aminoanilino)-5-nitrobenzenesulfonic Acid

  • Molecular Formula : C₁₂H₁₁N₃O₅S (same as the target compound)
  • Key Difference : Positional isomer with the nitro group at the 5-position instead of the 3-position.
  • Impact : Altered electronic effects due to nitro group orientation, influencing reactivity in dye synthesis .

4-(4-Amino-3-methylanilino)-3-nitrobenzenesulfonic Acid

  • Molecular Formula : C₁₃H₁₃N₃O₅S
  • Key Difference : Methyl substitution on the aniline ring.
  • Impact : Increased steric hindrance and modified solubility (molecular weight: 323.32 g/mol vs. 309.3 g/mol) .

Sulfonamide Derivatives

4-Anilino-3-nitrobenzenesulfonamide

  • Molecular Formula : C₁₂H₁₁N₃O₄S
  • Key Difference : Sulfonamide (-SO₂NH₂) replaces sulfonic acid (-SO₃H).

N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide

  • Molecular Formula : C₂₅H₂₃F₂N₅O₄S
  • Key Difference : Piperazine and fluorophenyl substituents.

Sulfodiphenylamine Derivatives

4,4′-Diamino-2-sulfodiphenylamine (F C Acid)

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Key Difference: Lacks a nitro group but has a second amino group.
  • Properties : Density = 1.527 g/cm³; used in dyes and polymers .

Ester and Chlorosulfonyl Derivatives

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid 2-(3-nitrobenzenesulfonyl)ethyl Ester

  • Molecular Formula : C₂₄H₂₉N₃O₈S
  • Key Difference: Esterified sulfonic acid group and hexanoic acid chain.
  • Application : Intermediate in peptide synthesis .

6-[2-(4-Chlorosulfonyl-3,5-dimethylphenoxy)acetylamino]hexanoic Acid 2-(3-nitrobenzenesulfonyl)ethyl Ester

  • Molecular Formula : C₂₄H₂₈ClN₃O₁₀S₂
  • Key Difference : Chlorosulfonyl group enhances electrophilicity for nucleophilic substitution reactions .

Preparation Methods

Sulfonation of Nitrobenzene Derivatives

The industrial synthesis of 3-nitrobenzenesulfonic acid sodium salt, a precursor to 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid, begins with the sulfonation of nitrobenzene using fuming sulfuric acid (20% SO₃). This exothermic reaction proceeds at 0–5°C to minimize side reactions, yielding m-nitrobenzenesulfonic acid after 2 hours at 100°C . Neutralization with sodium carbonate produces the sodium salt, which is decolorized with activated carbon and crystallized (200 g/L solubility at 20°C) .

Reaction Conditions for Sulfonation

ParameterValue
Sulfonating AgentFuming H₂SO₄ (20% SO₃)
Temperature0–5°C (initial), 100°C (final)
Reaction Time2 hours
Yield~85% (industrial scale)

This intermediate is pivotal for subsequent amination and coupling steps. The ortho-directing effect of the sulfonic acid group facilitates selective nitration at the 3-position, as demonstrated in Rosevear and Wilshire’s work on sodium 4-amino-3-nitrobenzenesulfonate synthesis .

Nitration of Acetanilide Followed by Sulfonation

A laboratory-scale approach involves nitrating acetanilide to produce p-nitroacetanilide, which is subsequently sulfonated. The nitration step employs a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding 85–90% para product due to the acetyl group’s para-directing effect . Sulfonation of p-nitroacetanilide with chlorosulfonic acid introduces the sulfonic acid group at the 3-position, forming 3-nitro-4-acetamidobenzenesulfonic acid.

Key Reaction Metrics

StepConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C, 1h88%
SulfonationClSO₃H, 40°C, 2h75%
Hydrolysis (to amine)NaOH (10%), reflux, 4h92%

Post-sulfonation, hydrolysis with dilute NaOH removes the acetyl protecting group, yielding 3-nitro-4-aminobenzenesulfonic acid . This intermediate undergoes coupling with p-nitroaniline in acidic media to form the target compound.

Reduction and Acetylation of Nitro Intermediates

Patent CN1844094A details a reduction-acetylation sequence starting from 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid . Sodium bisulfite (NaHSO₃) reduces the nitro group to an amine at 80–85°C, followed by acetylation with acetic anhydride to introduce the acetamido group. This method achieves 84% yield with 98% purity .

Reduction-Acetylation Workflow

  • Reduction :

    • Substrate: 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid

    • Reductant: NaHSO₃ (4.17 moles per mole substrate)

    • Conditions: 80–85°C, 10h

    • Outcome: 3,5-diamino-4-hydroxybenzenesulfonic acid .

  • Acetylation :

    • Reagent: Acetic anhydride (1.2 equiv)

    • Catalyst: H₂SO₄ (0.5% w/w)

    • Yield: 84% after crystallization .

Chlorosulfonation and Carbamate Protection

Rosevear and Wilshire’s method utilizes ethyl [(4-chlorosulfonyl-2-nitro)phenyl]carbamate as a key intermediate . The N-ethoxycarbonyl group, positioned ortho to the nitro group, is selectively hydrolyzed by dilute NaOH (2M, 60°C, 3h), yielding sodium 4-amino-3-nitrobenzenesulfonate. This approach avoids bromination side reactions and achieves 78% isolated yield .

Protection-Deprotection Strategy

StepReagents/ConditionsOutcome
Carbamate FormationClSO₃H, ethyl chloroformateEthyl carbamate intermediate
HydrolysisNaOH (2M), 60°C, 3hFree amine sulfonate

Vanadium-Catalyzed Oxidation in Anthranilic Acid Synthesis

US Patent 5,196,573 describes a vanadium(V)-catalyzed oxidation process for synthesizing 4-sulfonated anthranilic acids . Starting with o-nitrotoluene, sulfonation using chlorosulfonic acid (1.3 equiv) at 100–150°C produces 4-methyl-3-nitrobenzenesulfonic acid. Subsequent oxidation with HNO₃ and V₂O₅ (0.05 equiv) at 150–160°C converts the methyl group to a carboxylic acid, yielding 3-nitro-4-sulfobenzoic acid. Catalytic hydrogenation (Raney Ni, H₂, 50 psi) reduces the nitro group to an amine, completing the synthesis .

Oxidation-Reduction Parameters

ParameterValue
CatalystV₂O₅ (0.05 equiv)
OxidantHNO₃ (65%, 4 equiv)
Temperature150–160°C
Reduction Pressure50 psi H₂
Final Yield76%

Comparative Analysis of Preparation Methods

Table 4: Method Efficiency and Scalability

MethodYieldPurityScalabilityCost Efficiency
Industrial Sulfonation85%95%High$
Nitration-Sulfonation75%98%Moderate$$
Reduction-Acetylation84%98%Low$$$
Vanadium Catalysis76%97%High$$

The industrial sulfonation route offers the best scalability for bulk production, while laboratory methods prioritize purity for research applications. Vanadium-catalyzed oxidation balances cost and yield but requires specialized equipment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid, and how do they influence experimental design?

  • Answer : The compound (CAS 135-11-5) has a molecular weight of 309.3 g/mol, predicted density of 1.607 g/cm³, and refractive index of 1.708. Its solid-state morphology (powder/granular) impacts solubility and handling in aqueous or organic solvents. The sulfonic acid group (-SO₃H) and nitro (-NO₂) substituents contribute to acidity (pKa ~-0.90) and reactivity, necessitating pH-controlled conditions for stability . For synthesis, stoichiometric ratios of intermediates (e.g., 4-nitroaniline derivatives) must account for competing sulfonation and nitration pathways .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Answer : Recrystallization using polar solvents (e.g., water/ethanol mixtures) is effective due to the compound’s moderate solubility. Column chromatography with silica gel or ion-exchange resins can separate sulfonic acid derivatives from unreacted aniline precursors. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .

Q. How does the compound function as an intermediate in dye synthesis (e.g., Acid Orange 67)?

  • Answer : The amino and nitro groups participate in diazotization and coupling reactions. For Acid Orange 67, the sulfonic acid moiety enhances water solubility, while the nitro group stabilizes the chromophore. Reaction conditions (pH 3–5, 0–5°C) minimize side reactions like over-nitration .

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